molecular formula C26H25N5O4S2 B11619954 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619954
M. Wt: 535.6 g/mol
InChI Key: HSUNODMWCMDZKV-BKUYFWCQSA-N
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Description

  • This compound, also known as piribedil , falls under the category of N-arylpiperazines.
  • Its chemical formula is C₁₆H₁₈N₄O₂ , and its molecular weight is 298.34 g/mol .
  • Piribedil is a vasodilator and has therapeutic applications beyond its vasodilatory effects.
  • Preparation Methods

    • Piribedil can be synthesized through the following process:
      • Start with 1-(3’,4’-methylenedioxybenzyl)piperazine (21 g) dissolved in anhydrous xylene (300 cc).
      • Add anhydrous potassium carbonate (28 g) and then 2-chloropyrimidine (11.3 g).
      • Heat the suspension at boiling point (130°C) for 9 hours.
      • After cooling, extract the mixture with 10% hydrochloric acid.
      • Render the acid solution alkaline with potassium carbonate, extract with chloroform, and obtain the oily product.
      • Crystallize the product from boiling ethanol to yield crystals melting at 96°C .
  • Chemical Reactions Analysis

    • Piribedil can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to each transformation.
    • Major products formed depend on the specific reaction pathway.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which piribedil exerts its effects is not fully elucidated.
    • It likely involves interactions with dopamine receptors and modulation of neurotransmitter pathways.
  • Comparison with Similar Compounds

    • Piribedil’s uniqueness lies in its dual action as a dopamine agonist and α₂-adrenergic antagonist.
    • Similar compounds include other antiparkinsonian agents and vasodilators.

    Properties

    Molecular Formula

    C26H25N5O4S2

    Molecular Weight

    535.6 g/mol

    IUPAC Name

    (5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C26H25N5O4S2/c1-16-4-3-7-31-22(16)27-23(18(24(31)32)13-21-25(33)28(2)26(36)37-21)30-10-8-29(9-11-30)14-17-5-6-19-20(12-17)35-15-34-19/h3-7,12-13H,8-11,14-15H2,1-2H3/b21-13-

    InChI Key

    HSUNODMWCMDZKV-BKUYFWCQSA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

    Origin of Product

    United States

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